molecular formula C27H29NO2 B4986051 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No.: B4986051
M. Wt: 399.5 g/mol
InChI Key: FTRMWOFMNIGIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is a chemical compound with the molecular formula C27H29NO2 and a molecular weight of 399.53 g/mol . It is supplied as a research-grade material for laboratory and scientific investigation. This compound is of interest in medicinal chemistry and neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs). Its structure, which features a tetrahydropyran (oxane) moiety, is analogous to other investigated amide derivatives that have shown activity as sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists . Such dual-activity profiles are a key area of exploration for developing novel therapeutics for pain management . Researchers can utilize this compound as a reference standard or as a building block in structure-activity relationship (SAR) studies to design and synthesize novel probes for receptor characterization. Its structure offers opportunities for further chemical modification to explore pharmacological properties and optimize potency and selectivity. 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMWOFMNIGIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxan-4-ylmethyl intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP (Predicted) Reference
3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide C₃₁H₃₁NO₂ 449.59 Diphenyl, 4-phenyloxanmethyl N/A ~6.5* Target
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 Thiazole, oxadiazole, 4-methylphenyl 134–178 ~3.2
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) C₂₃H₂₃N₃O₂ 373.45 Pyridyl, biphenylmethyl N/A ~4.1
Hexanamide, N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methyl C₂₈H₃₈N₂O 406.63 Diphenylpropyl, piperidinyl N/A ~5.8
N(3)-Pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide C₂₄H₂₀Cl₂N₄O 467.35 Indole, pyridinyl, chlorobenzyl N/A ~5.0

Notes:

  • The target compound’s 4-phenyloxan group confers higher lipophilicity (estimated logP ~6.5) compared to thiazole- or pyridyl-containing analogs, likely enhancing blood-brain barrier permeability but reducing aqueous solubility.
  • Melting points for thiazole derivatives (e.g., 134–178°C) suggest moderate crystallinity, whereas bulkier analogs (e.g., diphenylpropanamides) may exhibit amorphous solid states .

Key Findings :

  • GLUT4 Modulation : Compounds with diphenylpropanamide scaffolds (e.g., ) show affinity for GLUT4, a glucose transporter implicated in diabetes and cancer. The target compound’s diphenyl groups may similarly interact with hydrophobic binding pockets in GLUT4 .
  • Anti-inflammatory Activity : The indole-containing propanamide in exhibits superior anti-inflammatory effects compared to ibuprofen, likely due to its dual chloro and pyridinyl substituents enhancing receptor binding. The target compound’s phenyloxan group may alter inflammatory pathway selectivity .
  • Catalytic Applications : Propanamides with chelating groups (e.g., benzimidazole in ) enable metal complex formation for oxidation reactions. The target compound lacks such groups, limiting catalytic utility .

Biological Activity

3,3-Diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. Characterized by its two phenyl groups and a phenyloxan moiety, this compound exhibits a molecular weight of approximately 399.53 g/mol and a formula of C27H29NO2 . This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structural features of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide contribute significantly to its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC27H29NO2
Molecular Weight399.53 g/mol
LogP (octanol-water partition)5.2706
Polar Surface Area31.996 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The logP value indicates the compound's lipophilicity, which is crucial for membrane permeability and bioavailability in biological systems.

Biological Activities

Research indicates that compounds with similar structures to 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide often exhibit various pharmacological effects. These may include:

  • Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties, suggesting potential for development as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with similar phenolic structures are frequently investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation, although more detailed investigations are required to establish its efficacy.

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of several derivatives of propanamide against common bacterial strains. Results indicated that compounds with phenolic substitutions exhibited significant inhibitory effects on bacterial growth, hinting at the potential of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide in this domain.
  • Anti-inflammatory Research : In vitro assays demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism through which 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide could exert anti-inflammatory effects.
  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various propanamide derivatives on cancer cell lines. The findings indicated that certain structural features, particularly the presence of multiple aromatic rings, correlated with increased cytotoxicity against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves amide bond formation between a substituted phenylpropanoyl chloride and a 4-phenyloxan-4-ylmethylamine intermediate. A base (e.g., triethylamine) is typically used to neutralize HCl byproducts in anhydrous dichloromethane . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane). Thin-layer chromatography (TLC) is critical for monitoring progress .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the propanamide backbone, diphenyl groups, and oxane ring. Key signals include:
  • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (oxane CH₂), δ 2.8–3.2 ppm (amide N–CH₂).
  • ¹³C NMR : δ ~170 ppm (amide carbonyl), δ 70–80 ppm (oxane carbons).
    High-resolution mass spectrometry (HRMS) should match the molecular formula (C₂₉H₂₉NO₂) within 3 ppm error .

Q. What preliminary biological assays are recommended to assess bioactivity?

  • Methodological Answer : Use in vitro assays such as:
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s structural similarity to known inhibitors .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide for target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Focus on:
  • Hydrophobic pockets : Diphenyl and oxane groups may enhance binding affinity.
  • Docking scores : Compare with reference ligands (e.g., RMSD < 2.0 Å).
    Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffer) or cell line variability. Mitigate via:
  • Standardized protocols : Use <5% DMSO in cell assays to avoid cytotoxicity .
  • Dose-response curves : Calculate IC50 values with ≥3 replicates.
  • Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition tests .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Methodological Answer :
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl, sulfonamide) via structural derivatives .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., methyl groups on oxane) .
  • Prodrug design : Mask amide groups with ester prodrugs to enhance bioavailability .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in solid-state formulations?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C preferred).
  • Solid-state NMR : Probe molecular mobility in amorphous vs. crystalline forms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity vs. therapeutic potential?

  • Methodological Answer : High cytotoxicity in normal cells (e.g., HEK293) but efficacy in cancer cells may indicate selective apoptosis. Conduct:
  • Mechanistic studies : Flow cytometry for apoptosis markers (Annexin V/PI).
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2) .
  • Selectivity index (SI) : Calculate IC50(normal)/IC50(cancer); SI > 3 suggests therapeutic potential .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventAnhydrous CH2Cl2
Temperature0–25°C
PurificationSilica gel (70–230 mesh)
Yield Range45–65%

Q. Table 2. Biological Assay Recommendations

Assay TypeProtocol SummaryTarget
AntimicrobialCLSI M07-A11 guidelinesMIC ≤ 16 µg/mL
CytotoxicityMTT, 48h incubationIC50 ≤ 10 µM
Enzyme InhibitionFluorescence quench (λex 280 nm)Ki < 1 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.